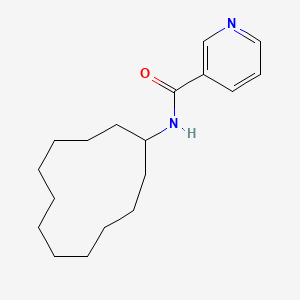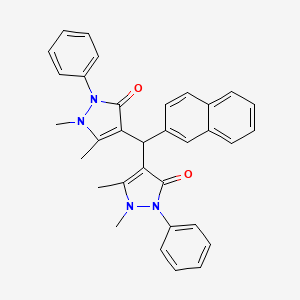![molecular formula C20H21ClN2O2 B4998020 methyl 4-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4998020.png)
methyl 4-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MTT is a yellow dye that is used in various scientific research applications. It is commonly used as a mitochondrial viability dye in cell biology experiments. MTT is a popular dye because it is non-toxic and does not interfere with cell metabolism. The dye is reduced by mitochondrial dehydrogenases, producing a purple formazan product that can be quantified spectrophotometrically.
作用機序
MTT is reduced by mitochondrial dehydrogenases in viable cells, producing a purple formazan product. The reduction of MTT is a measure of mitochondrial activity, which is an indicator of cell viability. The mechanism of action of MTT is well understood and has been extensively studied.
Biochemical and Physiological Effects:
MTT is non-toxic and does not interfere with cell metabolism. The dye is reduced by mitochondrial dehydrogenases, which are enzymes that play a key role in cellular respiration. The reduction of MTT is a measure of mitochondrial activity, which is an indicator of cell viability.
実験室実験の利点と制限
MTT is a popular dye for cell viability assays because it is non-toxic and does not interfere with cell metabolism. The assay is simple and can be easily quantified spectrophotometrically. However, there are some limitations to the MTT assay. The assay is not suitable for measuring cell proliferation, as the dye is only reduced in viable cells. Additionally, the assay can be affected by the presence of certain compounds, such as antioxidants, that can interfere with mitochondrial dehydrogenases.
将来の方向性
There are several future directions for the use of MTT in scientific research. One area of interest is the development of new assays that use MTT as a readout for other cellular processes. For example, MTT has been used as a readout for autophagy, a cellular process that plays a key role in cellular homeostasis. Additionally, MTT has been used as a readout for the activity of certain enzymes, such as succinate dehydrogenase. Another area of interest is the development of new MTT derivatives that have improved properties, such as increased sensitivity or reduced interference from other compounds. Overall, MTT is a valuable tool for scientific research and has many potential applications in the future.
合成法
MTT can be synthesized using a multi-step process that involves the condensation of 2,6,8-trimethyl-4-hydroxyquinoline with 4-aminobenzoic acid, followed by esterification with methyl iodide. The resulting product is then converted to the hydrochloride salt.
科学的研究の応用
MTT is commonly used in cell biology experiments to assess cell viability. The dye is added to cells in culture and is reduced by mitochondrial dehydrogenases in viable cells, producing a purple formazan product that can be quantified spectrophotometrically. This assay is commonly used to assess the effects of various treatments on cell viability, including drug treatments, radiation, and environmental toxins.
特性
IUPAC Name |
methyl 4-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2.ClH/c1-12-9-13(2)19-17(10-12)18(11-14(3)21-19)22-16-7-5-15(6-8-16)20(23)24-4;/h5-11H,1-4H3,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRCRPXDZJXRIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC3=CC=C(C=C3)C(=O)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethoxy-2-[4-(2-methylphenoxy)butoxy]benzene](/img/structure/B4997944.png)

![1-(2-chlorophenyl)-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4997952.png)
![2-[4-(cyclopropylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4997955.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4997960.png)

![ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4997969.png)
![N-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B4997982.png)

![4-ethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B4998015.png)
![4-methyl-7-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methoxy]-2H-chromen-2-one](/img/structure/B4998018.png)
![5-{2-[(4-methoxybenzoyl)oxy]ethyl}-4-methyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide](/img/structure/B4998029.png)
![1-(benzyloxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanethiol dihydrochloride](/img/structure/B4998035.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B4998045.png)